(±)11(12)-EET methyl ester
Description
Overview of Arachidonic Acid Metabolism and Eicosanoid Biosynthesis Relevant to EETs
Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids (B1166683), is the precursor to a group of signaling molecules known as eicosanoids. capes.gov.brmdpi.com The release of arachidonic acid from the cell membrane by phospholipase A2 enzymes makes it available for metabolism through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. capes.gov.brmdpi.com
The CYP450 epoxygenase pathway is responsible for the biosynthesis of EETs. mdpi.comhmdb.ca This pathway converts arachidonic acid into four different regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. hmdb.cafrontiersin.orgwikipedia.org These EETs are then rapidly metabolized by soluble epoxide hydrolase (sEH) into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). hmdb.cawikipedia.orgmdpi.com
The production of EETs can be influenced by various factors that modify the expression and activity of P450 enzymes. capes.gov.br Different P450 isoforms can contribute to EET biosynthesis in various tissues, and the specific isoforms present determine the regio- and stereochemical properties of the resulting EETs. capes.gov.brnih.gov For instance, in human and rat liver, CYP2C isoforms are highly expressed and are significant contributors to the formation of EETs. capes.gov.br
Rationale for the Academic Study of (±)11(12)-EET Methyl Ester
The academic interest in this compound stems from its utility as a research tool to understand the functions of its parent compound, 11(12)-EET. glpbio.compubcompare.ai The methyl ester form provides increased stability for long-term storage and can be readily hydrolyzed back to the active free acid form when needed. glpbio.comcaymanchem.com This stability is crucial for ensuring the integrity and reliability of experimental results.
The racemic mixture, denoted by (±), is often used in initial studies to investigate the general biological effects of the compound. Subsequent research may then utilize specific enantiomers, such as 11(R),12(S)-EET or 11(S),12(R)-EET, to determine if the observed effects are stereospecific. nih.govacs.org
The study of this compound allows researchers to explore the diverse physiological roles of 11(12)-EET, which include vasodilation, anti-inflammatory effects, and angiogenesis. mdpi.comnih.govahajournals.org By using the methyl ester, scientists can more controllably introduce the compound into experimental systems to elucidate its mechanisms of action at the molecular and cellular levels.
Historical Context of EET Research and the Development of Methyl Ester Analogues in Experimental Settings
The discovery of EETs as products of arachidonic acid metabolism by cytochrome P450 enzymes opened up a new area of eicosanoid research. medchemexpress.com Early investigations into the biological activities of EETs were often limited by their chemical instability and rapid metabolism in vivo. nih.gov
To overcome these challenges, researchers began to develop more stable analogues. The first generation of these analogues included methyl esters and sulfonamides of the carboxylic acid group. nih.govahajournals.org These modifications were designed to prevent degradation through processes like β-oxidation and esterification into phospholipids. nih.govahajournals.org The synthesis of this compound was a key step in this process, providing a more robust compound for long-term experimental use. glpbio.comcaymanchem.com
The development of these methyl ester analogues has been instrumental in advancing our understanding of the structure-activity relationships of EETs and their potential as therapeutic agents. nih.gov These early modifications paved the way for the creation of subsequent generations of EET analogues with improved pharmacological properties. nih.govnih.gov
Physicochemical and Analytical Profile
Chemical Structure and Properties
This compound is the methyl ester derivative of (±)11(12)-epoxyeicosatrienoic acid. Its chemical formula is C21H34O3, and it has a molecular weight of 334.5 g/mol . caymanchem.comnetascientific.comscbt.com The structure consists of a twenty-carbon chain with an epoxide ring at the 11th and 12th carbons and a methyl ester group at the carboxyl end. caymanchem.com
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C21H34O3 | caymanchem.comnetascientific.comscbt.com |
| Molecular Weight | 334.5 g/mol | caymanchem.comnetascientific.comscbt.com |
| Synonyms | (±)11,12-EpETrE methyl ester, (±)11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid, methyl ester | caymanchem.comscbt.com |
| Solubility | Soluble in DMF, DMSO, and Ethanol (>50 mg/ml); PBS (pH 7.2): >1 mg/ml | glpbio.comcaymanchem.comnetascientific.comglpbio.com |
| Storage | Recommended storage at -20°C | glpbio.comglpbio.com |
Synthesis and Preparation
The synthesis of this compound typically begins with the methylation of arachidonic acid using a reagent like diazomethane (B1218177) to form arachidonic acid methyl esters. ahajournals.orgahajournals.org This is followed by a controlled epoxidation reaction. A common method involves using m-chloroperoxybenzoic acid in a solvent such as dichloromethane. ahajournals.orgahajournals.org This process yields a racemic mixture of the different EET regioisomer methyl esters. ahajournals.orgahajournals.org
The individual EET methyl ester regioisomers, including this compound, can then be isolated and purified using techniques like normal-phase high-performance liquid chromatography (HPLC). ahajournals.orgnih.gov The purified methyl ester can be stored for later use or saponified (hydrolyzed) to the free acid form if required for specific experiments. ahajournals.orgahajournals.org
Analytical Methods for Detection and Quantification
The detection and quantification of this compound and its parent compound are typically achieved using chromatographic methods coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose. caymanchem.comnih.gov
For accurate quantification, stable isotope-labeled internal standards, such as (±)11(12)-EET-d11 methyl ester, are often employed. glpbio.comcaymanchem.com These standards have a similar chemical structure to the analyte but a different mass, allowing for precise measurement by correcting for variations in sample preparation and instrument response. caymanchem.com
Derivatization is sometimes used to improve the chromatographic properties and detection sensitivity of the analytes. For example, the fatty acid methyl esters can be converted to trimethylsilyl (B98337) ether derivatives for GC analysis. ahajournals.org
Metabolism and Biological Fate
In Vitro and In Vivo Metabolism
In biological systems, this compound is readily hydrolyzed to its free acid form, (±)11(12)-EET. glpbio.comcaymanchem.com The primary metabolic pathway for 11(12)-EET involves its conversion to the corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by the enzyme soluble epoxide hydrolase (sEH). hmdb.caahajournals.orgnih.gov
Studies in porcine aortic smooth muscle cells have shown that 11,12-EET is rapidly metabolized to 11,12-DHET. ahajournals.orgahajournals.org Further metabolism of 11,12-DHET can occur through β-oxidation, leading to the formation of shorter-chain dihydroxy fatty acids. ahajournals.org
Incorporation into Phospholipids
Research has demonstrated that 11,12-EET can be incorporated into cellular lipids, particularly phospholipids. ahajournals.org This incorporation into cell membranes may serve as a mechanism to store EETs, which can then be released upon cellular stimulation to exert their biological effects. capes.gov.br The extent of incorporation into lipids can influence the duration and localization of EET signaling. ahajournals.org
Biological Activities and Mechanisms of Action
Vasodilatory Effects
One of the most well-characterized biological activities of 11,12-EET is its ability to induce vasodilation. ahajournals.orgahajournals.org It is considered an endothelium-derived hyperpolarizing factor (EDHF), meaning it causes the relaxation of vascular smooth muscle by hyperpolarizing the cell membrane. acs.orgahajournals.org
The mechanism of vasodilation involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. nih.gov The opening of these channels leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and subsequent relaxation of the blood vessel. nih.gov Studies have shown that 11,12-EET can directly activate these channels, contributing to its vasodilatory properties. ahajournals.org
Anti-inflammatory Properties
(±)11(12)-EET has demonstrated significant anti-inflammatory effects in various experimental models. mdpi.comnih.govpnas.org It can attenuate the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and E-selectin, on endothelial cells, thereby reducing the adhesion of leukocytes to the blood vessel wall. mdpi.com
The anti-inflammatory actions of 11,12-EET are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.compnas.orgworktribe.com By inhibiting the activation of NF-κB, 11,12-EET can suppress the expression of pro-inflammatory genes. mdpi.compnas.org Some studies also suggest that the anti-inflammatory effects of EETs may be mediated, in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). pnas.orgworktribe.com
Role in Angiogenesis
Angiogenesis, the formation of new blood vessels, is another process influenced by 11,12-EET. frontiersin.orgnih.govnih.gov Studies have shown that (±)-11,12-EET can stimulate endothelial cell migration and the formation of capillary-like structures, which are key events in angiogenesis. nih.govnih.gov
The pro-angiogenic effects of 11,12-EET appear to be mediated through a Gs-coupled receptor on the endothelial cell membrane. nih.govnih.gov Activation of this receptor leads to a protein kinase A (PKA)-dependent signaling cascade. nih.govacs.org Furthermore, there is evidence of crosstalk between the EET signaling pathway and other pro-angiogenic factors, such as vascular endothelial growth factor (VEGF). frontiersin.orgahajournals.org For instance, 11,12-EET has been shown to induce the expression of cyclooxygenase-2 (COX-2), which can contribute to its angiogenic effects. ahajournals.org
Properties
Molecular Formula |
C21H34O3 |
|---|---|
Molecular Weight |
334.5 |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-10-13-16-19-20(24-19)17-14-11-8-7-9-12-15-18-21(22)23-2/h7,9-11,13-14,19-20H,3-6,8,12,15-18H2,1-2H3/b9-7-,13-10-,14-11-/t19-,20+/m1/s1 |
InChI Key |
DHUPCTVGLDZJCY-AFRPMPIESA-N |
SMILES |
CCCCC/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCC(OC)=O |
Synonyms |
(±)11,12-EpETrE methyl ester |
Origin of Product |
United States |
Synthetic Strategies and Chemical Modification of ± 11 12 Eet Methyl Ester for Research
Approaches to the Stereoselective Synthesis of 11(12)-EET Methyl Ester Enantiomers
The biological activities of the two enantiomers of 11(12)-EET, namely 11(R),12(S)-EET and 11(S),12(R)-EET, can differ significantly. nih.gov This necessitates synthetic methods that can selectively produce each enantiomer in high purity. Total asymmetric synthesis procedures have been developed to obtain enantiomerically pure 11,12-cis-EETs. sci-hub.se These methods are crucial for accurately assessing the distinct physiological roles of each stereoisomer.
For instance, studies have shown that 11(R),12(S)-EET is a more potent vasodilator in rat renal arteries compared to its 11(S),12(R)-EET counterpart. nih.gov The ability to synthesize these enantiomers separately has been fundamental to understanding their specific interactions with biological targets. nih.gov The synthesis often involves multi-step sequences starting from chiral precursors to build the carbon chain and introduce the epoxide with the correct stereochemistry. Following the synthesis of the free acid, derivatization with diazomethane (B1218177) is a common method to produce the corresponding methyl esters for further analysis and use in biological assays. nih.gov
Chemoenzymatic Synthesis Methodologies for 11(12)-EET Methyl Ester
Chemoenzymatic approaches offer an alternative and often more efficient route to producing specific EET isomers. These methods leverage the high regio- and stereoselectivity of enzymes, which can be difficult to achieve through purely chemical means.
One notable example involves the use of cytochrome P450 (CYP) enzymes. For instance, the P450 enzyme BM3 from Bacillus megaterium and its mutants can be used for the regio- and enantioselective epoxidation of polyunsaturated fatty acids. mdpi.com While some CYP isoforms, like CYP2C8, CYP2C23, and CYP2C24, predominantly produce 11(R),12(S)-EET, others, such as CYP2B2 and CYP2C10, favor the formation of 11(S),12(R)-EET. caymanchem.comcaymanchem.com
Unspecific peroxygenases (UPOs) are another class of enzymes utilized in the synthesis of EETs. For example, the conversion of arachidonic acid by CglUPO results in the formation of both 14,15-EET and 11,12-EET. mdpi.com These enzymatic reactions can be part of a larger synthetic scheme where the initial enzymatic product is further modified chemically. A common subsequent step is esterification to the methyl ester to facilitate purification and improve stability. jove.com For example, after enzymatic epoxidation, the resulting EET free acid can be inseparable from the unreacted starting material, making esterification with diazomethane a necessary purification step. jove.com
Derivatization of (±)11(12)-EET Methyl Ester for Structure-Activity Relationship (SAR) Studies
To investigate the structure-activity relationships (SAR) of 11(12)-EET, researchers synthesize a variety of analogs and derivatives. This involves modifying the parent structure of this compound to understand which functional groups are essential for its biological activity.
Key modifications include:
Esterification: The carboxylic acid group is often esterified to produce methyl, ethyl, or other esters. This can affect the compound's solubility, cell permeability, and metabolic stability. For instance, the methyl ester of 11(12)-EET is a common derivative used in research. ahajournals.orgahajournals.org
Epoxide Ring Analogs: The epoxide moiety is a critical functional group. Analogs with different substitutions on the epoxide or replacement of the epoxide with a more stable group can help to probe its role in receptor binding and activation.
Chain Modifications: Altering the length of the carbon chain or the position and geometry of the double bonds can provide insights into the spatial requirements of the binding pocket of its target proteins.
An example of derivatization for SAR studies includes the synthesis of pentafluorobenzyl (PFB) esters. physiology.org These derivatives are often used to enhance the sensitivity of detection in analytical methods like gas chromatography-mass spectrometry. The synthesis of various analogs has been crucial in the development of EET antagonists, which are valuable tools for studying the physiological roles of EETs. researchgate.net
Isotopic Labeling Strategies for 11(12)-EET Methyl Ester in Mechanistic Research (e.g., Deuterium-labeled standards)
Isotopically labeled versions of 11(12)-EET methyl ester are indispensable tools for mechanistic research, particularly in metabolic studies and for quantification using mass spectrometry. Deuterium (²H or D) is a common stable isotope used for this purpose.
(±)11(12)-EET-d₁₁ methyl ester is a commercially available deuterium-labeled standard where eleven hydrogen atoms are replaced with deuterium. caymanchem.combioscience.co.uk This labeled compound is chemically identical to the unlabeled version but has a higher molecular weight, allowing it to be distinguished in a mass spectrometer. It is frequently used as an internal standard for the accurate quantification of endogenous or exogenously applied 11(12)-EET methyl ester in biological samples by GC- or LC-MS. caymanchem.comcaymanchem.com The high isotopic purity (≥99% deuterated forms) of these standards is critical for their use in quantitative assays. caymanchem.combioscience.co.uk
Deuterium-labeled compounds like 11,12-EET-d8 have significantly advanced metabolic tracing techniques, enabling researchers to track the fate of molecules in complex biological systems with high precision. pubcompare.ai The incorporation of stable isotopes has also been explored to potentially alter the pharmacokinetic and metabolic profiles of drug candidates. medchemexpress.com
| Labeled Compound | Purpose | Analytical Technique |
| (±)11(12)-EET-d₁₁ methyl ester | Internal standard for quantification | GC-MS, LC-MS |
| 11,12-EET-d8 | Metabolic tracing, mechanistic studies | Mass Spectrometry, NMR |
| [¹⁴C]11,12-EET | Tracing metabolic pathways | HPLC with radiometric detection |
| [³H]11,12-EET | Studying metabolism and cellular uptake | HPLC with radiometric detection |
Metabolism and Biotransformation of ± 11 12 Eet Methyl Ester
Enzymatic Hydrolysis of the Methyl Ester to 11(12)-EET Acid
The initial and essential step in the bioactivation of (±)11(12)-EET methyl ester is the hydrolysis of its methyl ester group to form the corresponding carboxylic acid, 11(12)-EET. This conversion is a prerequisite for the molecule's biological function, as studies have shown that the methyl ester form itself can be inactive. For instance, 11,12-EET-methyl ester demonstrated no activity in in-vitro β-arrestin assays or in zebrafish embryos, indicating that the carboxylic acid group is crucial for its interaction with receptors like GPR132. pnas.org The hydrolysis process effectively unmasks the active compound, allowing it to participate in cellular signaling pathways.
Role of Carboxylesterases in the Biotransformation of this compound
The enzymatic hydrolysis of this compound is primarily carried out by carboxylesterases (CES). nih.govnih.govmedchemexpress.commedchemexpress.cn These enzymes are ubiquitously expressed and are responsible for the hydrolysis of a wide range of ester-containing compounds. For example, carboxylesterase 2 (CES2) has been specifically implicated in the conversion of various epoxy fatty acid methyl esters to their free acid forms. nih.govnih.gov This biotransformation is not unique to 11(12)-EET methyl ester, as other EET methyl esters and related lipid esters also undergo this process to become biologically active. acs.org The efficiency of this hydrolysis can influence the concentration and, consequently, the efficacy of the resulting 11(12)-EET acid in target tissues.
Further Metabolism of 11(12)-EET Acid by Soluble Epoxide Hydrolase (sEH) and Cytochrome P450 Enzymes
Once formed, 11(12)-EET acid is a substrate for several metabolic enzymes, which largely determine its biological half-life and the profile of its effects.
Soluble Epoxide Hydrolase (sEH): The principal pathway for the inactivation of EETs is their rapid hydrolysis by soluble epoxide hydrolase (sEH) to form dihydroxyeicosatrienoic acids (DHETs). mdpi.comnih.govwikipedia.org In the case of 11(12)-EET, sEH catalyzes the addition of water to the epoxide ring, yielding 11,12-DHET. nih.govwikipedia.org This conversion is generally considered a deactivation step, as DHETs often exhibit significantly lower biological activity compared to their parent EETs. mdpi.comnih.gov However, it is noteworthy that in some contexts, 11,12-DHET has been shown to possess vasorelaxant activity. ahajournals.org The rate of hydrolysis by sEH can vary between different EET regioisomers, with 14,15-EET being the preferred substrate, followed by 11,12-EET and 8,9-EET. nih.govahajournals.org
Cytochrome P450 (CYP) Enzymes: Besides sEH, cytochrome P450 enzymes can also metabolize 11(12)-EET. mdpi.comresearchgate.net CYPs can catalyze various reactions, including the formation of di- and hydroxy-epoxy derivatives. nih.gov For instance, CYP ω-oxidases can add a hydroxyl group to the methyl-terminal end of 11,12-EET. nih.gov Furthermore, some EETs can be metabolized by cyclooxygenase (COX) enzymes, although this is more established for 5,6-EET and 8,9-EET than for 11,12-EET. nih.gov This further metabolism by CYPs can lead to a diverse array of metabolites with their own distinct biological activities.
Identification of Novel Metabolites and Their Research Implications (e.g., 7,8-DHHD)
Research into the metabolism of 11(12)-EET has led to the discovery of novel metabolites with potential physiological significance. A notable example is the identification of 7,8-dihydroxy-hexadecadienoic acid (7,8-DHHD) as a metabolite of 11,12-EET in porcine aortic smooth muscle cells. ahajournals.orgahajournals.org The formation of 7,8-DHHD proceeds via the initial conversion of 11,12-EET to 11,12-DHET, which then undergoes two rounds of β-oxidation. ahajournals.org
The discovery of 7,8-DHHD has important research implications. It demonstrates that the metabolic pathway of 11,12-EET extends beyond simple hydrolysis to its corresponding DHET. ahajournals.orgahajournals.org Furthermore, both 11,12-DHET and 7,8-DHHD were found to possess vasorelaxant activity, challenging the notion that the conversion of EETs to DHETs is solely an inactivation process. ahajournals.org This finding suggests that the biological effects of 11(12)-EET may be mediated not only by the parent compound but also by its downstream metabolites. This highlights the complexity of the EET metabolic cascade and the need for further investigation into the functional roles of these novel metabolites.
In Vitro and Ex Vivo Metabolic Studies of this compound in Cellular and Tissue Models
The metabolism of (±)11(12)-EET and its methyl ester has been investigated in various in vitro and ex vivo models, providing valuable insights into its biotransformation in different biological contexts.
In Vitro Studies:
Cellular Models: Cultured cells, such as porcine aortic smooth muscle cells, have been instrumental in elucidating the metabolic fate of 11(12)-EET. ahajournals.orgahajournals.org These studies have demonstrated the time- and concentration-dependent conversion of 11(12)-EET to 11,12-DHET and subsequently to 7,8-DHHD. ahajournals.org Human embryonic kidney (HEK293) cells have also been used to study the effects of EET methyl esters. acs.org
Enzymatic Assays: Purified recombinant human sEH has been used to determine the kinetic parameters of hydrolysis for various epoxy fatty acids, including EETs. acs.orgescholarship.org These assays provide a quantitative measure of the substrate specificity and reaction rates of sEH.
Ex Vivo Studies:
Tissue Preparations: Liver microsomes from rats and rabbits have been shown to biosynthesize (±)11(12)-EET via CYP450 enzymes. glpbio.combertin-bioreagent.com Renal cortical S9 fractions from rats have been used to compare the rates of EET hydrolysis, revealing significantly higher sEH activity in spontaneously hypertensive rats compared to normotensive controls. ahajournals.org
Arterial Models: Ex vivo arterial models have been employed to demonstrate the CYP-mediated formation of epoxy fatty acids from their precursors. acs.org These models allow for the study of metabolism within the context of vascular tissue.
These studies collectively provide a detailed picture of the metabolic pathways of this compound, from its initial hydrolysis to the formation of a cascade of metabolites.
Table of Research Findings:
| Study Type | Model System | Key Findings | Reference(s) |
| In Vitro | Porcine Aortic Smooth Muscle Cells | Metabolism of 11,12-EET to 11,12-DHET and 7,8-DHHD. | ahajournals.orgahajournals.org |
| In Vitro | Human Embryonic Kidney (HEK293) Cells | Used to investigate the effects of EDT methyl esters, structurally related to EET methyl esters. | acs.org |
| In Vitro | Purified Recombinant Human sEH | Determined kinetic parameters of EET hydrolysis. | acs.orgescholarship.org |
| Ex Vivo | Rat and Rabbit Liver Microsomes | Biosynthesis of (±)11(12)-EET by CYP450 enzymes. | glpbio.combertin-bioreagent.com |
| Ex Vivo | Rat Renal Cortical S9 Fractions | Higher sEH-mediated hydrolysis of EETs in hypertensive rats. | ahajournals.org |
| Ex Vivo | Arterial Models | CYP-mediated formation of epoxy fatty acids. | acs.org |
Molecular and Cellular Mechanisms of Action of 11 12 Eet Methyl Ester
Modulation of Ion Channels by 11(12)-EET
11,12-EET has been identified as a potent regulator of several types of ion channels, which is a key mechanism underlying its physiological effects, particularly in the vascular system. Its primary targets include potassium (K+) channels and Transient Receptor Potential (TRP) channels.
Potassium (K+) Channels: The modulation of K+ channels by 11,12-EET is fundamental to its role as a vasodilator.
Large-Conductance Ca2+-activated K+ (BKCa) Channels: 11,12-EET is recognized as an endothelium-derived hyperpolarizing factor (EDHF) that activates BKCa channels in vascular smooth muscle cells. nih.govnih.gov This activation is mediated by a Gs protein-coupled mechanism involving ADP-ribosylation. nih.govphysiology.org The opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of the smooth muscle. nih.gov
ATP-Sensitive K+ (KATP) Channels: 11,12-EET activates KATP channels in both cardiac myocytes and vascular smooth muscle cells, though through different mechanisms. nih.gov In cardiac cells, it acts most effectively from the intracellular side, whereas in vascular smooth muscle, the activation occurs from the extracellular surface and is dependent on a Gs protein-mediated pathway. nih.gov
Other K+ Channels: Research has also shown that 11,12-EET can inhibit basolateral 18-pS K+ channels in the renal cortical collecting duct. caymanchem.com In contrast, studies on intermediate-conductance Ca2+/calmodulin-regulated K+ channels (KCa3.1) found that 11,12-EET had less inhibitory activity compared to other EET regioisomers like 14,15-EET. plos.orgplos.org
Transient Receptor Potential (TRP) Channels: 11,12-EET also influences the activity and localization of TRP channels, which are involved in various cellular functions, including cation influx and signaling.
TRPC6 Channels: In human endothelial cells, 11(R),12(S)-EET, but not its enantiomer, induces the rapid translocation of TRPC6 channels to the plasma membrane. nih.govacs.org This effect is dependent on a Gs-coupled receptor and the subsequent activation of Protein Kinase A (PKA), playing a role in angiogenesis. nih.govplos.orgplos.orgacs.org
TRPV4 Channels: 11,12-EET has been reported to directly activate TRPV4 cation channels. nih.gov
| Ion Channel | Cell Type | Effect of 11(12)-EET | Mechanism |
|---|---|---|---|
| BKCa (Large-Conductance Ca2+-activated K+) | Vascular Smooth Muscle | Activation | Gs protein-mediated, ADP-ribosylation nih.govnih.govphysiology.org |
| KATP (ATP-Sensitive K+) | Cardiac Myocytes, Vascular Smooth Muscle | Activation | Intracellular (cardiac), Extracellular Gs-mediated (vascular) nih.gov |
| TRPC6 (Transient Receptor Potential Canonical 6) | Human Endothelial Cells | Translocation to membrane, Activation | Gs-coupled receptor, PKA-dependent nih.govplos.orgacs.org |
| TRPV4 (Transient Receptor Potential Vanilloid 4) | - | Activation | Direct channel activation nih.gov |
| KCa3.1 (Intermediate-Conductance Ca2+-activated K+) | HEK-293 cells, Aortic Endothelial Cells | Weak Inhibition | - plos.orgplos.org |
Activation of G Protein-Coupled Receptors (GPCRs) by 11(12)-EET
A significant body of evidence points to the existence of a specific, membrane-bound G protein-coupled receptor (GPCR) for 11,12-EET. nih.govnih.gov This putative receptor is thought to be coupled to the stimulatory G protein, Gs. nih.govnih.gov
The activation of BKCa channels in bovine coronary arteries by 11,12-EET provides strong support for this hypothesis. nih.gov The effect requires GTP and is abolished by G-protein inhibitors, yet it appears to be independent of the canonical cAMP/PKA pathway, suggesting a direct Gαs-mediated action on the channel. nih.gov Further evidence comes from studies on endothelial cells, where the angiogenic effects and TRPC6 channel translocation induced by 11(R),12(S)-EET are prevented by the downregulation of Gαs. nih.govacs.org
Bioinformatic and screening approaches have identified GPR132 as a potential receptor for 11,12-EET. pnas.orgbiorxiv.org In vitro β-arrestin recruitment assays showed that GPR132 is more responsive to 11,12-EET than to 14,15-EET. pnas.orgbiorxiv.org This interaction is crucial for EET-induced hematopoiesis, further suggesting that GPR132 is a physiologically relevant receptor for 11,12-EET. pnas.org
Intracellular Signaling Cascades Influenced by 11(12)-EET
11,12-EET modulates several key intracellular signaling cascades that regulate fundamental cellular processes like proliferation, inflammation, and survival.
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a major pro-survival and growth-promoting cascade activated by 11,12-EET in various cell types. physiology.org In human endothelial progenitor cells, 11,12-EET promotes neovasculogenesis by phosphorylating Akt. nih.govresearchgate.net This activation also protects cardiomyocytes from apoptosis by modulating downstream targets of Akt. nih.gov Furthermore, the PI3K/Akt pathway is involved in the anti-inflammatory effects of 11,12-EET, such as inhibiting NF-κB nuclear translocation and reducing tissue factor expression in monocytes. researchgate.net
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), are also targets of 11,12-EET signaling. physiology.org In endothelial cells, 11,12-EET stimulates proliferation and angiogenesis via the p38 MAPK pathway. physiology.org It also promotes neovasculogenesis in human endothelial progenitor cells through the phosphorylation of ERK1/2. nih.govresearchgate.net
NF-κB Pathway: 11,12-EET exerts potent anti-inflammatory effects largely by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govphysiology.org In endothelial cells, 11,12-EET prevents the degradation of the NF-κB inhibitor, IκBα, by inhibiting IκB kinase (IKK) phosphorylation, thereby keeping NF-κB in an inactive state in the cytoplasm. physiology.org This mechanism suppresses the expression of pro-inflammatory genes. nih.govresearchgate.netmdpi.com
| Signaling Pathway | Effect of 11(12)-EET | Downstream Consequence | Cell Type |
|---|---|---|---|
| PI3K/Akt | Activation/Phosphorylation | Promotes survival, angiogenesis; Inhibits NF-κB | Cardiomyocytes, Endothelial Cells, Monocytes physiology.orgnih.govresearchgate.netnih.govresearchgate.net |
| MAPK (p38, ERK1/2) | Activation/Phosphorylation | Stimulates proliferation and angiogenesis | Endothelial Cells physiology.orgnih.govresearchgate.net |
| NF-κB | Inhibition | Reduces expression of inflammatory mediators | Endothelial Cells, Monocytes, Macrophages physiology.orgnih.govresearchgate.netmdpi.com |
Effects on Gene Expression and Transcriptional Regulation by 11(12)-EET
By activating various signaling pathways and nuclear receptors, 11,12-EET directly influences the transcription of numerous genes.
Upregulation of Gene Expression: In MA-10 mouse Leydig cells, 11,12-EET enhances the transcription of the gene for Steroidogenic Acute Regulatory (StAR) protein, a key factor in steroid hormone production. bioscientifica.com In endothelial cells, it activates the expression of the tissue-type plasminogen activator (t-PA) gene through a Gαs-protein mediated mechanism. physiology.org It also upregulates the expression of cell cycle proteins like cyclin D1 and CDK4 in human endothelial progenitor cells. nih.govresearchgate.net
Downregulation of Gene Expression: 11,12-EET can also suppress gene expression. For example, in macrophages, it downregulates the expression and protein levels of fibronectin (Fn1), an extracellular matrix component, which may contribute to its anti-fibrotic properties. aai.org
Interactions with Nuclear Receptors (e.g., PPARs) and Transcription Factors
11,12-EET and its metabolites can directly interact with and activate nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which function as ligand-activated transcription factors. physiology.orgdntb.gov.ua
PPARα and PPARγ Activation: Both 11,12-EET and its metabolites have been shown to be activators of PPARα and PPARγ. nih.govphysiology.orgnih.govresearchgate.net This activation is a key mechanism for many of the anti-inflammatory effects of EETs. For instance, the activation of PPARγ by 11,12-EET mediates the suppression of NF-κB signaling in vascular smooth muscle cells and macrophages. mdpi.com
Modulation of PPARγ Expression: The interaction is complex, as 11,12-EET can also regulate the expression of PPARs themselves. In one study involving macrophages, while 11,12-EET is known to activate PPAR-γ, it was found to prevent a TGF-β-induced increase in PPAR-γ levels by promoting its proteasomal degradation. nih.govresearchgate.netnih.gov This suggests a feedback mechanism where 11,12-EET can modulate the very receptor it activates, thereby fine-tuning the cellular response. nih.govresearchgate.netnih.gov
Potential for Incorporation into Cellular Lipids and Membrane-Related Effects
Beyond receptor-mediated signaling, 11,12-EET can be incorporated into the phospholipids (B1166683) of cellular membranes, a process that may directly influence membrane properties and functions. physiology.orgahajournals.orgahajournals.org
Porcine aortic smooth muscle cells and human skin fibroblasts can take up 11,12-EET and incorporate it into their cellular lipids, primarily into the sn-2 position of phospholipids. physiology.orgahajournals.org This incorporation is a regulated process and could transiently alter the lipid microenvironment within specific membrane domains. physiology.orgahajournals.org Although 11,12-EET is eventually hydrolyzed and released, its temporary presence within the membrane could be sufficient to perturb membrane structure, influence the activity of membrane-bound proteins like ion channels, or modulate signal transduction processes. physiology.orgahajournals.orgahajournals.org The incorporation into phospholipids also suggests that these membranes can act as a storage pool from which 11,12-EET can be released by phospholipases to exert its biological effects. ahajournals.orgahajournals.org
Role of 11 12 Eet Methyl Ester in Pre Clinical Disease Models and Biological Systems
Studies in Cardiovascular System Models
In the cardiovascular system, 11,12-EET is recognized as a critical regulator of vascular tone, inflammation, and remodeling. nih.gov It is considered an endothelium-derived hyperpolarizing factor (EDHF), contributing to the maintenance of vascular homeostasis. nih.govahajournals.org
11,12-EET is a potent vasodilator in various vascular beds, and its mechanisms have been elucidated through studies on isolated vessel preparations and in vivo animal models. ahajournals.orgnih.gov A primary mechanism of action is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. nih.gov This activation leads to potassium ion efflux, membrane hyperpolarization, and subsequent relaxation of the smooth muscle, resulting in vasodilation. nih.govnih.gov
Studies in isolated porcine and bovine coronary arteries, as well as rat mesenteric resistance arteries and renal afferent arterioles, have demonstrated this effect. ahajournals.orgnih.govnih.gov The signaling pathway often involves a Gs protein-coupled mechanism, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein phosphatase 2A (PP2A), which in turn modulates BKCa channel activity. nih.govnih.govnih.gov In the canine coronary microcirculation, 11,12-EET and its metabolite, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), are exceptionally potent vasodilators, with effects mediated by KCa channels. ahajournals.org Interestingly, while 11,12-DHET was found to be more potent than its parent compound in some studies, the vasodilatory action of 11,12-EET does not appear to depend on its conversion to 11,12-DHET. ahajournals.orgahajournals.org
In vivo, the vasodilatory properties of 11,12-EET contribute to the regulation of blood flow and pressure. For instance, in the intestinal microcirculation, 11,12-EET has been shown to cause significant increases in arteriolar blood flow, with a potency comparable to adenosine. elsevierpure.com
| Model System | Key Findings | Primary Mechanism |
|---|---|---|
| Isolated Porcine/Bovine Coronary Arteries | Induces concentration-dependent relaxation. ahajournals.org | Activation of BKCa channels in vascular smooth muscle. nih.gov |
| Rat Mesenteric Resistance Arteries | Causes vasodilation via cAMP and PP2A-dependent pathways. nih.gov | Activation of BKCa channels. nih.gov |
| Canine Coronary Arterioles | Extremely potent vasodilator, more so than in larger conduit arteries. ahajournals.org | KCa channel activation. ahajournals.org |
| Rat Intestinal Microcirculation (in vivo) | Increases arteriolar blood flow. elsevierpure.com | Direct vasodilatory effect. elsevierpure.com |
11,12-EET exhibits significant anti-inflammatory properties within the vasculature, primarily by interfering with pro-inflammatory signaling cascades in endothelial cells. nih.gov A key target of its action is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.govnih.gov In cultured human and bovine endothelial cells, 11,12-EET has been shown to inhibit the activation of NF-κB induced by cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes. nih.gov
Consequently, 11,12-EET suppresses the expression of crucial cell adhesion molecules (CAMs) on the endothelial surface, including vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin. nih.govnih.gov Among the EET regioisomers, 11,12-EET is often the most potent inhibitor of VCAM-1 expression. nih.govnih.gov By reducing CAM expression, 11,12-EET diminishes the adhesion and rolling of leukocytes on the endothelium, a critical early step in vascular inflammation. nih.gov This effect has been confirmed in animal models, where infusion of 11,12-EET inhibited TNF-α-induced VCAM-1 expression and mononuclear cell adhesion in the murine carotid artery. nih.gov Furthermore, 11,12-EET has been identified as an inhibitor of the NLRP3 inflammasome in murine macrophages, reducing the production of pro-inflammatory cytokines. medchemexpress.com
| Model System | Key Findings | Primary Mechanism |
|---|---|---|
| Human/Bovine Endothelial Cells | Inhibits TNF-α-induced expression of VCAM-1, ICAM-1, and E-selectin. nih.govnih.gov | Inhibition of NF-κB pathway activation. nih.gov |
| Murine Carotid Artery (in vivo) | Reduces mononuclear cell adhesion and rolling. nih.gov | Suppression of VCAM-1 expression. nih.gov |
| Murine Macrophages | Depresses NLRP3 inflammasome protein expression and reduces intracellular ROS. medchemexpress.com | NLRP3 inflammasome inhibition. medchemexpress.com |
11,12-EET is a recognized modulator of angiogenesis, the formation of new blood vessels. nih.gov In vitro studies using various endothelial cell types, including human umbilical vein endothelial cells (HUVECs) and human endothelial progenitor cells (hEPCs), have demonstrated that 11,12-EET promotes key angiogenic processes such as cell proliferation, migration, and tube formation on Matrigel. nih.govnih.govbiomedicinej.com
The signaling pathways mediating these effects are complex and involve the activation of several kinases. The phosphoinositide 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways are consistently implicated. nih.govbiomedicinej.com Activation of these pathways by 11,12-EET leads to downstream effects, including the phosphorylation of endothelial nitric oxide synthase (eNOS) and increased expression of matrix metalloproteinases (MMPs), which are necessary for extracellular matrix remodeling during angiogenesis. nih.govbiomedicinej.com Some research suggests that these effects are mediated through an epidermal growth factor (EGF) receptor-dependent mechanism. nih.gov
In vivo models have corroborated these findings. In diabetic mouse models, topical application of 11,12-EET has been shown to improve wound healing by enhancing neovascularization. mdpi.com This was associated with increased expression of vascular endothelial growth factor (VEGF) and the endothelial cell marker CD31 in the wound tissue. mdpi.com
| Model System | Key Findings | Signaling Pathways Implicated |
|---|---|---|
| Human Endothelial Cells (in vitro) | Stimulates proliferation, migration, and tube formation. nih.govnih.gov | PI3K/Akt, ERK1/2, EGFR. nih.govbiomedicinej.com |
| Human Endothelial Progenitor Cells (in vitro) | Induces neovasculogenesis and upregulates MMP-2 and -9. biomedicinej.com | PI3K/Akt/eNOS, ERK1/2. biomedicinej.com |
| Diabetic Mouse Wound Healing Model (in vivo) | Accelerates wound closure by enhancing neoangiogenesis. mdpi.com | Increased expression of VEGF and CD31. mdpi.com |
11,12-EET plays a crucial role in maintaining and improving endothelial function. The endothelium is a major site for the production of EETs, which then act in an autocrine and paracrine manner to regulate vascular health. ahajournals.org The anti-inflammatory actions of 11,12-EET, such as inhibiting leukocyte adhesion, are fundamental to preventing endothelial dysfunction, a key initiating event in atherosclerosis. nih.govnih.gov
Studies have shown that 11,12-EET can directly stimulate signaling pathways within endothelial cells that promote a healthy phenotype. For example, it activates ERK1/2 and p38 MAP kinase in human coronary artery endothelial cells. nih.gov It also enhances the activity of tissue plasminogen activator (tPA), an important enzyme in fibrinolysis, through a Gsα protein-dependent mechanism. nih.gov Furthermore, research on human endothelial progenitor cells demonstrates that 11,12-EET promotes neovasculogenesis in part by phosphorylating eNOS, which would increase the production of the critical signaling molecule nitric oxide. biomedicinej.com By inhibiting inflammatory signaling and promoting protective pathways, 11,12-EET helps preserve the integrity and function of the endothelial layer.
Investigations in Renal System Models (e.g., kidney injury, fibrosis in animal models)
In the renal system, 11,12-EET and its stable analogs have demonstrated significant protective effects in various pre-clinical models of kidney injury and fibrosis. nih.gov Decreased levels of EETs have been associated with the progression of kidney disease, suggesting a therapeutic potential for EET-based strategies. ahajournals.orgnih.gov
In models of drug-induced nephrotoxicity, such as that caused by cisplatin, EET analogs have been shown to mitigate kidney damage. mdpi.comnih.gov This protection is linked to the potent anti-inflammatory and anti-apoptotic activities of the compounds. mdpi.com EET analogs reduce the infiltration of inflammatory cells and decrease the renal expression of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com
Furthermore, 11,12-EET exhibits anti-fibrotic properties. In the unilateral ureteral obstruction (UUO) model of renal fibrosis, treatment with an EET analog was found to reduce collagen deposition and the expression of α-smooth muscle actin, a marker of myofibroblast differentiation. frontiersin.org A potential mechanism for this effect is the inhibition of epithelial-to-mesenchymal transition (EMT), a process where renal tubular epithelial cells transform into matrix-producing fibroblasts. frontiersin.org In a model of pulmonary fibrosis, 11,12-EET was also found to decrease the expression of profibrotic factors by regulating TGF-β1-induced signaling. nih.gov These findings highlight the role of 11,12-EET in preserving renal structure and function in the face of injury.
| Model System | Disease/Injury Model | Key Protective Effects |
|---|---|---|
| Rat | Cisplatin-Induced Nephrotoxicity | Reduces kidney injury markers (BUN, KIM-1); decreases inflammation (TNF-α, IL-6) and oxidative stress. mdpi.com |
| Mouse | Unilateral Ureteral Obstruction (UUO) | Reduces renal fibrosis and markers of epithelial-to-mesenchymal transition (EMT). frontiersin.org |
| Rat | Radiation Nephropathy | Mitigates increased blood pressure and reduces renal apoptosis. nih.gov |
| Human/Mouse Lung Fibroblasts | Pulmonary Fibrosis Model | Inhibits TGF-β1-induced profibrotic signaling. nih.gov |
Research in Neuroinflammation and Neuroprotection Models
The role of 11,12-EET in the central nervous system (CNS) is an area of growing research, with studies pointing towards its involvement in regulating cerebral blood flow and providing neuroprotective effects. Early research identified EETs as endogenous compounds in the rat hypothalamus, suggesting a role in neurohormone secretion. nih.gov
In the context of cerebrovascular function, 11,12-EET acts as a vasodilator in cerebral arteries, similar to its action in the peripheral vasculature. nih.gov Studies on isolated cat cerebral arteries have shown that 11,12-EET causes direct, concentration-dependent dilation. nih.gov More recent research has identified the transient receptor potential vanilloid 4 (TRPV4) channel in cerebral vascular smooth muscle cells as a target for 11,12-EET, leading to calcium influx and subsequent activation of BK channels, contributing to vasodilation. nih.gov
While direct studies on the "(±)11(12)-EET methyl ester" in neuroinflammation models are less common, the known anti-inflammatory properties of 11,12-EET in the periphery suggest a strong potential for neuroprotective actions. By inhibiting systemic inflammation and NF-κB signaling, EETs could indirectly reduce neuroinflammatory processes. The ability of 11,12-EET to preserve endothelial function and regulate blood flow is also critical for maintaining neuronal health and protecting against ischemic injury.
Contributions to Cancer Research
Research into the effects of EETs on cancer has highlighted their involvement in key processes such as cell proliferation, migration, and angiogenesis. Specifically, the parent compound 11,12-EET has been shown to promote cell growth and tumor-associated angiogenesis in pheochromocytoma cells nih.gov. In models of prostate carcinoma, exogenously added 11,12-EET induced cell motility, including invasion and migration, in a concentration-dependent manner across various cell lines (PC-3, DU-145, and LNCaP) bohrium.comdntb.gov.ua. Furthermore, 11,12-EET is recognized as one of the most studied EET regioisomers for its capacity to increase endothelial cell proliferation and migration, which are critical steps in angiogenesis, a process vital for tumor growth nih.gov. While these findings are significant, it is important to note that these studies were conducted using the free acid, 11,12-EET, and not its methyl ester derivative.
Immunomodulatory Activities in Cellular and Animal Models
The immunomodulatory and anti-inflammatory properties of 11,12-EET are well-documented in various cellular and animal models. It has been identified as a potent anti-inflammatory agent, demonstrating the most significant effect among EET regioisomers in inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) in human endothelial cells stimulated by inflammatory agents like TNF-α nih.govmdpi.com. Further studies have shown that 11,12-EET can also suppress the expression of other adhesion molecules like E-selectin and ICAM-1 mdpi.comnih.gov.
In monocytic cells, 11,12-EET has been found to inhibit the secretion of TNF-α and attenuate the lipopolysaccharide (LPS)-induced expression and activity of COX-2, an enzyme central to the inflammatory response nih.govresearchgate.net. Mechanistically, 11,12-EET exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation mdpi.comnih.gov. In murine macrophages, (±)11(12)-EET acts as an inhibitor of the NLRP3 inflammasome, depressing its protein expression and reducing the production of pro-inflammatory cytokines like IL-1β and intracellular reactive oxygen species medchemexpress.com. These studies consistently point to the significant anti-inflammatory role of the 11,12-EET free acid.
The table below summarizes key findings on the immunomodulatory effects of the parent compound, (±)11(12)-EET.
| Model System | Key Findings | Mechanism of Action |
| Human Endothelial Cells | Inhibition of VCAM-1, E-selectin, and ICAM-1 expression. | Inhibition of NF-κB pathway. |
| Murine Macrophages | Depression of NLRP3 protein expression; decreased pro-IL-1β. | NLRP3 inflammasome inhibition. |
| Rat Monocytes | Attenuation of LPS-induced PGE2 synthesis. | Inhibition of COX-2 activity. |
| THP-1 Monocytic Cells | Inhibition of basal TNF-α secretion. | Not specified. |
Pulmonary Fibrosis Models
In the context of fibrotic diseases, 11,12-EET has emerged as a potential therapeutic agent. Studies on pulmonary fibrosis have shown that 11,12-EET can alleviate the condition by inhibiting key fibrotic processes nih.govnih.gov. Research using in vitro and in vivo models demonstrated that 11,12-EET significantly decreased the expression of α-smooth muscle actin (α-SMA) and collagen type-I induced by transforming growth factor-beta 1 (TGF-β1) in lung fibroblasts nih.gov. This suggests that 11,12-EET can inhibit the differentiation of fibroblasts into myofibroblasts, a critical event in the progression of fibrosis.
The anti-fibrotic effect of 11,12-EET is mediated through the regulation of pro-fibrotic signaling pathways, including the downregulation of Smad3 and p38 MAPK signaling mdpi.com. By inhibiting these pathways, 11,12-EET can suppress the proliferation and collagen synthesis of fibroblasts mdpi.com. The enzyme CYP2C9, which produces 11,12-EET, has been noted for its anti-fibrotic effects, further underscoring the protective role of this lipid mediator in pulmonary fibrosis mdpi.com. Again, these findings are based on studies of the 11,12-EET free acid.
The table below outlines the anti-fibrotic effects observed with the parent compound, (±)11(12)-EET.
| Model System | Key Findings | Mechanism of Action |
| Human Lung Fibroblasts (MRC-5) | Decreased TGF-β1-induced α-SMA and collagen type-I expression. | Regulation of TGF-β1-induced profibrotic signaling. |
| Primary Fibroblasts from IPF Patients | Decreased TGF-β1-induced p-Smad2/3 and ERK expression. | Inhibition of Smad and ERK signaling pathways. |
| Mouse Fibroblasts | Inhibition of proliferation and collagen synthesis. | Downregulation of Smad3 and p38MAPK signaling. |
Analytical and Bioanalytical Methodologies for the Research of ± 11 12 Eet Methyl Ester
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the accurate quantification of (±)11(12)-EET methyl ester in various biological matrices. This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
A key application of LC-MS/MS is the measurement of EETs and their metabolites, dihydroxyeicosatrienoic acids (DHETs), in human plasma. nih.gov A sensitive LC-MS/MS method has been developed to quantify these compounds, achieving limits of quantification of 0.5 ng/mL for EETs and 0.25 ng/mL for DHETs. nih.gov This method involves the extraction of lipids from plasma samples, followed by saponification to release bound EETs and DHETs, and subsequent analysis by LC-MS/MS. nih.gov The intra- and inter-assay variations for this method range from 1.6% to 13.2%, demonstrating its reproducibility. nih.gov
To enhance sensitivity, especially for fatty acids that are typically detected in the negative ionization mode, derivatization strategies are employed. Conjugating the carboxylic acid moiety with a permanently positively charged group allows for analysis in the positive ionization mode, significantly increasing sensitivity. nih.gov This approach has been successfully used to measure various eicosanoids, including 11,12-EET, in human plasma. nih.gov
Table 1: Measured Concentrations of EETs in Human Plasma using LC-MS/MS with Derivatization
| Analyte | Concentration (ng/mL) |
| 11,12-EET | 8.8 |
| 11,12-trans-EET | 3.4 |
This table showcases the concentrations of 11,12-EET and its trans isomer measured in human plasma using a sensitive UPLC-MS/MS method following derivatization. The data highlights the ability of this technique to quantify different isomers of EETs.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Lipidomic Profiling
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of fatty acid methyl esters (FAMEs), including this compound, and is widely used in lipidomic profiling. FAME analysis provides a powerful platform to identify and quantify individual fatty acid species and monitor metabolic shifts in lipid pathways. creative-proteomics.com
While highly effective, GC-MS analysis of EETs often requires a preparatory step involving high-performance liquid chromatography (HPLC) and may not be able to separate all cis-trans and regioisomers. nih.gov For instance, the four EET regioisomers are not resolved by gas chromatography as methyl esters. fao.org However, after hydrolysis to their corresponding diols (DHETs), three of the four regioisomers can be resolved as their bis(t-butyldimethylsilyl) ether, pentafluorobenzyl esters. fao.org
Derivatization is a common strategy to improve the chromatographic properties and detection sensitivity of analytes in GC-MS. For EETs and DHETs, pentafluorobenzyl (PFB) esters are often used. fao.org These derivatives provide diagnostic mass spectra under electron ionization, allowing for the identification of epoxide and diol positions. fao.org
High-Performance Liquid Chromatography (HPLC) for Isolation and Detection
High-performance liquid chromatography (HPLC) is a fundamental technique for the isolation and detection of this compound. It is frequently used as a preparatory step before analysis by mass spectrometry or for the purification of the compound from complex mixtures.
Normal-phase HPLC can be employed to isolate epoxide methyl ester products. For example, using a silica (B1680970) column with a mobile phase of hexane/isopropanol, methyl esters of 8,9-EET, 11,12-EET, and 14,15-EET can be separated. ahajournals.org The detection is typically achieved by monitoring the absorbance at 192 nm. ahajournals.org
HPLC is also crucial for monitoring the conversion of FAs into fatty acid methyl esters (FAMEs). Size-exclusion HPLC with an evaporative light-scattering detector can be used to monitor the yield of FAMEs during derivatization reactions. mdpi.com
Chromatographic Separation Techniques for Enantiomeric Resolution of 11(12)-EET Methyl Ester
The biological activities of EETs can be stereospecific, making the separation of enantiomers a critical aspect of their analysis. Chiral phase chromatography, particularly chiral HPLC, is the primary method for the enantiomeric resolution of 11(12)-EET and its methyl ester.
Chiral stationary phases (CSPs) are used in HPLC columns to separate enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose, are commonly employed. mdpi.com For the direct enantiomeric characterization of EETs, the individual methyl or pentafluorobenzyl esters can be resolved using a Chiralcel OB or OD column. nih.gov This method is advantageous as it is convenient, efficient, and does not destroy the epoxide functionality. nih.gov
Chiral LC-MS/MS methods have also been developed for the enantioselective analysis of eicosanoids. For example, the enantiomers of 12-HETE have been successfully separated using a Chiral-Pak AD-RH analytical column. mdpi.com
Derivatization Strategies for Enhanced Detection in Research Applications
Derivatization plays a crucial role in enhancing the detectability of this compound and related compounds in various analytical platforms. The primary goals of derivatization are to improve volatility for GC analysis, enhance ionization efficiency for MS analysis, and introduce a chromophore for UV detection.
For GC-MS analysis, esterification to form methyl esters or pentafluorobenzyl (PFB) esters is common. nih.govfao.org PFB esters are particularly useful for enhancing sensitivity in electron capture negative ionization mass spectrometry.
In LC-MS, derivatization can be used to improve ionization efficiency. As mentioned earlier, conjugation of the carboxylic acid with a permanently positively charged group allows for more sensitive detection in the positive ion mode. nih.gov Another strategy involves the use of reagents like N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) to derivatize phenolic compounds, which can significantly improve detection sensitivity in LC-ESI-MS/MS. mdpi.com
Table 2: Common Derivatization Reagents and Their Applications
| Derivatization Reagent | Analyte Functional Group | Analytical Technique | Purpose |
| Diazomethane (B1218177) | Carboxylic Acid | GC-MS, HPLC | Forms methyl ester for improved volatility and chromatography. ahajournals.org |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid | GC-MS | Forms PFB ester for enhanced sensitivity in electron capture detection. fao.org |
| 1-(4-Aminomethyl)phenyl)pyridine-1-ium chloride (AMPP) | Carboxylic Acid | LC-MS/MS | Adds a permanent positive charge for enhanced positive mode ionization. nih.gov |
| N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Carboxylic Acid | GC-MS | In situ methylation for rapid FAME preparation. mdpi.com |
This interactive table summarizes various derivatization reagents used in the analysis of fatty acids and their derivatives, outlining their target functional groups, the analytical techniques they are used with, and the primary purpose of the derivatization.
Sample Preparation and Extraction Methods for Metabolomic Studies
The quality and reliability of metabolomic data are heavily dependent on the sample preparation and extraction methods used. The goal is to efficiently extract a broad range of metabolites while minimizing degradation and removing interfering substances.
For the analysis of EETs in plasma, a common procedure involves a modified Bligh and Dyer liquid-liquid extraction. nih.gov This is often followed by saponification to hydrolyze esterified EETs, making them available for analysis. nih.gov Another approach for extracting complex lipids and polar metabolites is the use of a mixture of methanol (B129727), water, and chloroform. mdpi.com
The choice of extraction solvent and conditions can significantly impact the recovery of metabolites. For instance, a systematic assessment of eight different extraction protocols for mammalian cells found that washing samples before extraction had a dramatic effect on the measured intensities of both intracellular and extracellular metabolites. nih.gov For general metabolomics, extraction with cold methanol without any washing was found to be a satisfactory protocol. nih.gov
Solid-phase extraction (SPE) is another widely used technique for sample cleanup and concentration. However, studies have shown that some SPE methods may not effectively remove major phospholipids (B1166683), which can cause matrix effects in LC-MS analysis. researchgate.net
Use of Isotope-Labeled Internal Standards in Quantitative Research
The use of stable isotope-labeled (SIL) internal standards is considered the gold standard for quantitative bioanalysis using mass spectrometry. nih.gov These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are added to the sample at a known concentration at the beginning of the sample preparation process.
SIL internal standards co-elute with the analyte and experience similar extraction efficiencies and matrix effects. waters.com This allows for accurate correction of variations in sample preparation and instrumental analysis, leading to improved precision and accuracy. researchgate.netresearchgate.net
For the quantification of this compound, a deuterated analog such as (±)11(12)-EET-d11 methyl ester can be used as an internal standard for GC- or LC-MS analysis. caymanchem.com While SIL internal standards are preferred, it is important to note that deuterium-labeled compounds may sometimes exhibit slightly different retention times or recoveries compared to the non-labeled analyte. nih.gov
Stereochemical Considerations and Enantiomeric Research on 11 12 Eet Methyl Ester
Differential Biological Activities of 11(S),12(R)-EET Methyl Ester Versus 11(R),12(S)-EET Methyl Ester
The biological actions of 11(12)-EET are not uniform across its stereoisomers; rather, they are highly specific to one enantiomer. In studies involving human endothelial cells, the 11(R),12(S)-EET enantiomer has been identified as the biologically active form, while the 11(S),12(R)-EET enantiomer is largely inactive in the same assays. nih.gov This enantiomer-specific activity points to the existence of a stereoselective receptor or binding site.
Key biological processes stimulated by 11(R),12(S)-EET, but not by 11(S),12(R)-EET, include:
TRPC6 Channel Translocation: The racemic mixture (±)11,12-EET and the purified 11(R),12(S)-EET enantiomer were both shown to induce the rapid translocation of the transient receptor potential cation channel subfamily C member 6 (TRPC6) to the plasma membrane in endothelial cells. nih.govnih.gov Conversely, 11(S),12(R)-EET was ineffective in promoting this translocation. nih.govnih.gov
Angiogenesis: The process of forming new blood vessels, known as angiogenesis, is also selectively stimulated. Both endothelial cell migration and the formation of capillary-like tubes were significantly promoted by (±)-11,12-EET and purified 11(R),12(S)-EET. nih.govnih.gov In contrast, 11(S),12(R)-EET, much like the metabolic product 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), showed no effect on these angiogenic processes. nih.govnih.gov
Research suggests that the effects of 11(R),12(S)-EET are mediated through a Gs-coupled protein receptor, leading to the activation of protein kinase A (PKA). nih.govnih.gov The downregulation of the Gs protein in endothelial cells abolished the responses to (±)-11,12-EET, further supporting this specific signaling pathway. nih.govnih.gov
Table 1: Comparison of Biological Activities of 11(12)-EET Methyl Ester Enantiomers in Endothelial Cells
| Biological Activity | 11(R),12(S)-EET Methyl Ester | 11(S),12(R)-EET Methyl Ester |
|---|---|---|
| TRPC6 Channel Translocation | Active | Inactive |
| Endothelial Cell Migration | Active | Inactive |
Stereoselective Metabolism of 11(12)-EET Methyl Ester Enantiomers
The primary route of metabolic inactivation for epoxyeicosatrienoic acids (EETs) is through hydrolysis of the epoxide group to the corresponding diol, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH). This metabolic process exhibits stereoselectivity. It has been reported that sEH metabolizes the 11(S),12(R)-EET enantiomer more rapidly than the 11(R),12(S)-EET enantiomer. nih.gov
This difference in metabolic rate raised the question of whether the lack of biological activity of 11(S),12(R)-EET could be attributed simply to its faster degradation. To investigate this, experiments were conducted in the presence of an sEH inhibitor. The results demonstrated that even when its metabolic breakdown was prevented, 11(S),12(R)-EET remained incapable of stimulating endothelial cell tube formation. nih.gov This finding indicates that the inactivity of the 11(S),12(R)-enantiomer is a result of its inability to interact effectively with the cellular signaling machinery, rather than its more rapid metabolic clearance. nih.gov
Importance of Enantiomeric Purity in Pre-clinical Research and SAR Studies
The pronounced differences in biological activity between the enantiomers of 11(12)-EET methyl ester highlight the critical importance of enantiomeric purity in pre-clinical research. The knowledge that enantiomers of chiral compounds can differ significantly in their biological effects is fundamental in pharmacology. nih.gov Using a racemic mixture, which contains a 50:50 ratio of both enantiomers, can lead to misleading or difficult-to-interpret results.
In the context of 11(12)-EET, the biological activity of a racemic mixture is attributable almost entirely to the 11(R),12(S)-EET enantiomer. nih.govnih.gov Studying the racemate alone makes it difficult to determine the true potency and efficacy of the active component. The presence of the inactive 11(S),12(R)-EET enantiomer effectively "dilutes" the active compound. For structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity, the use of enantiomerically pure compounds is paramount. It allows researchers to probe the specific steric and electronic requirements of the target receptor or enzyme, leading to a more precise understanding of the molecular interactions involved. nih.govmdpi.com The use of single-enantiomer drugs can lead to more selective pharmacological profiles and improved therapeutic indices. mdpi.com
Analytical Challenges in Resolving and Quantifying Individual Enantiomers in Complex Biological Samples
Despite the clear biological imperative to study individual enantiomers, their separation and quantification in complex biological matrices present significant analytical challenges. nih.gov Eicosanoids are often present at very low (picomolar) concentrations in biological fluids, demanding highly sensitive analytical methods. nih.gov
The key challenges include:
Enantiomeric Resolution: Since enantiomers have identical physicochemical properties, they cannot be separated by standard chromatographic techniques. Their resolution requires a chiral environment, which is typically achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). elsevierpure.commdpi.com A chromatographic method for the direct enantiomeric characterization of all four regioisomeric EETs, including 11(12)-EET, has been developed utilizing chiral phase HPLC after esterification. elsevierpure.com
Matrix Interference: Biological samples such as plasma or urine contain a multitude of interfering compounds that can complicate the analysis. nih.gov Extensive sample preparation, such as solid-phase extraction (SPE), is often required to remove these interferences before analysis. mdpi.com
Quantification: Achieving precise and accurate quantification is difficult. The use of stable isotope-labeled internal standards, such as (±)11(12)-EET-d11 methyl ester, is essential for accurate quantification by mass spectrometry (MS). caymanchem.commedchemexpress.com However, the chiral separation of these labeled standards can lead to complex chromatographic profiles, making quantification more challenging. nih.gov
Method Complexity: The combination of chiral separation with sensitive detection methods like tandem mass spectrometry (LC-MS/MS) requires specialized instrumentation and expertise. nih.govmdpi.com These methods can have long run times, making them less practical for high-throughput analysis. nih.gov
These analytical hurdles represent a formidable challenge to researchers investigating the distinct roles of 11(12)-EET enantiomers in physiology and disease. nih.gov
Emerging Research Directions and Future Perspectives for ± 11 12 Eet Methyl Ester
Investigation of Novel Molecular Targets and Signaling Pathways
While much is known about the signaling of epoxyeicosatrienoic acids (EETs), research continues to uncover new molecular targets and further elucidate their complex pathways. Early studies postulated the existence of a Gs-coupled, membrane-bound EET receptor. nih.gov This has been supported by findings that 11,12-EET can increase the binding of GTP to Gs proteins in endothelial cells. nih.gov The biological actions of 11,12-EET, such as promoting angiogenesis and activating transient receptor potential (TRP) channels, are often dependent on the activation of protein kinase A (PKA), a downstream effector of Gs-protein activation. nih.govmdc-berlin.de
Recent research has identified specific channels and receptors that are modulated by 11,12-EET.
TRPV4 Channels: The transient receptor potential vanilloid 4 (TRPV4) cation channel has been identified as a molecular target for EETs, including the 11,12-regioisomer. nih.gov In cerebral vascular smooth muscle cells, 11,12-EET activates TRPV4 currents, leading to vasodilation. nih.gov
GPR132: The G protein-coupled receptor 132 (GPR132) has been identified as a receptor for (±)11(12)-EET methyl ester. This interaction has been shown to enhance hematopoietic induction and engraftment in animal models. medchemexpress.com
NLRP3 Inflammasome: (±)11(12)-EET has been identified as an inhibitor of the NLRP3 inflammasome. medchemexpress.com In macrophages, it has been shown to decrease the expression of pro-IL-1β and reduce intracellular reactive oxygen species (ROS), highlighting its anti-inflammatory potential. medchemexpress.com
The weight of evidence suggests that some biological activities of EETs, such as the activation of large-conductance Ca2+-activated K+ (BK) channels, are exerted through their action at a putative Gsα-coupled G-protein coupled receptor (GPCR). nih.govhmdb.ca
Development of Advanced Analytical Techniques for Comprehensive Lipidomics
The study of EETs and their metabolites is highly dependent on sophisticated analytical techniques capable of detecting and quantifying these low-abundance lipids in complex biological matrices. Mass spectrometry (MS)-based platforms have become central to the field of lipidomics for their sensitivity and specificity. nih.gov
Several methods are employed for the analysis of EETs:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a common method for measuring eicosanoids. nih.gov However, it often requires derivatization steps, such as esterification to pentafluorobenzyl moieties, and may necessitate a preparatory HPLC step. nih.govmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for analyzing oxygenated polyunsaturated fatty acids. nih.gov Recent advances have led to high-throughput methodologies that allow for the simultaneous analysis of a large number of these lipid mediators. nih.govnih.gov Ultra-high-performance liquid chromatography (UPLC)-MS/MS methods have been developed to separate EET regioisomers and cis/trans isomers from human plasma. nih.gov
Solid-Phase Extraction (SPE): This is a common sample preparation technique used to extract and concentrate eicosanoids from biological samples like plasma or cerebrospinal fluid before MS analysis. nih.govnih.gov
The development of deuterated internal standards, such as (±)11(12)-EET-d11 methyl ester, is crucial for accurate quantification of the endogenous compound by GC- or LC-MS. caymanchem.com
| Analytical Technique | Common Application in EET Analysis | Key Features |
| GC-MS | Quantification of eicosanoids in various samples. | Often requires derivatization; can be highly sensitive. nih.govmdpi.com |
| LC-MS/MS | Comprehensive profiling and quantification of EETs and their metabolites in biological fluids and tissues. | High sensitivity and specificity; allows for separation of isomers. nih.govnih.gov |
| Solid-Phase Extraction (SPE) | Sample clean-up and concentration prior to MS analysis. | Improves analytical accuracy by removing interfering substances. nih.govnih.gov |
Integration with Multi-Omics Approaches in Systems Biology Research
To gain a holistic understanding of the role of this compound and its active form in complex biological systems, researchers are increasingly integrating lipidomics data with other "omics" disciplines. mdpi.com Multi-omics integrates information from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of cellular mechanisms. researchgate.net
This systems biology approach can reveal previously unknown relationships between different molecular components. mdpi.com For example, combining lipidomics data on EET levels with transcriptomics can identify genes and pathways that are regulated by these lipid mediators. Similarly, integrating proteomics can uncover protein expression changes that occur in response to EET signaling. These integrated approaches are critical for deciphering the complex roles of EETs in health and disease. mdpi.com
Exploration of this compound as a Probe for Specific Enzymatic Activities
This compound and its free acid form, 11,12-EET, serve as substrates for several key enzymes, making them useful probes for studying enzymatic activity.
Soluble Epoxide Hydrolase (sEH): The primary metabolic fate of EETs is hydrolysis to their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). nih.govhmdb.caelsevierpure.com Therefore, monitoring the conversion of 11,12-EET to 11,12-DHET is a direct measure of sEH activity. nih.gov
β-Oxidation: Besides hydrolysis by sEH, EETs can also undergo metabolism through β-oxidation. elsevierpure.com A study in porcine aortic smooth muscle cells demonstrated that 11,12-EET is converted not only to 11,12-DHET but also to a novel metabolite, 7,8-dihydroxy-hexadecadienoic acid (DHHD), via two cycles of β-oxidation. ahajournals.org
The use of this compound in in-vitro and in-vivo systems allows researchers to investigate the activity and regulation of these metabolic pathways.
Unraveling Stereospecific Roles in Complex Biological Processes
11,12-EET is a chiral molecule, existing as two enantiomers: 11(R),12(S)-EET and 11(S),12(R)-EET. These enantiomers are produced in different ratios by various cytochrome P450 (CYP) isoforms. nih.govcaymanchem.com For instance, human CYP2C8 produces the (S,R) and (R,S) enantiomers in a 20:80 ratio, while CYP2C9 produces them in a 70:30 ratio. nih.gov
Emerging research indicates that these enantiomers can have distinct biological activities. A significant study demonstrated that in endothelial cells, the pro-angiogenic effects of 11,12-EET, including cell migration and tube formation, are specific to the 11(R),12(S)-EET enantiomer. nih.govmdc-berlin.de The 11(S),12(R)-EET enantiomer was found to be without effect in these assays. nih.govmdc-berlin.de Furthermore, the activation of TRPC6 channels was also shown to be a selective response to 11(R),12(S)-EET. nih.gov This stereospecificity strongly suggests the involvement of a receptor that can distinguish between the two enantiomers. nih.gov
| Enantiomer | Producing CYP Isoforms (Example Ratio) | Observed Biological Activity in Endothelial Cells |
| 11(R),12(S)-EET | CYP2C8 (80%) | Stimulates cell migration and tube formation (pro-angiogenic). nih.govmdc-berlin.de |
| 11(S),12(R)-EET | CYP2C9 (70%) | No effect on cell migration or tube formation. nih.govmdc-berlin.de |
Strategies for Improving Bioavailability and Metabolic Stability in Research Tools
A major limitation for the use of EETs as research tools or potential therapeutic agents is their rapid metabolic inactivation, primarily by soluble epoxide hydrolase (sEH). nih.govresearchgate.net Consequently, significant effort has been directed towards strategies to improve their metabolic stability and bioavailability.
Inhibition of Soluble Epoxide Hydrolase (sEH): The most common strategy to enhance the biological effects of endogenous EETs is to prevent their degradation by inhibiting sEH. researchgate.net The use of potent and selective sEH inhibitors (sEHIs), such as t-AUCB, effectively increases the levels and prolongs the half-life of EETs in vivo. nih.govresearchgate.net
Chemical Modification: Another approach involves creating EET analogs with modified structures that are resistant to sEH-mediated hydrolysis. mdpi.com Modifications can include substitutions at various positions on the fatty acid chain that sterically hinder the approach of the sEH enzyme without compromising the desired biological activity. mdpi.comnih.gov
Formulation Strategies: For compounds with poor bioavailability, various drug delivery systems are being explored. For example, solid lipid nanoparticles (SLNs) can protect encapsulated molecules from enzymatic degradation and enhance absorption. researchgate.net
These strategies are crucial for developing more stable and effective research probes to further investigate the physiological and pathophysiological roles of the EET pathway.
Q & A
Q. What are the standard methodologies for synthesizing (±)11(12)-EET methyl ester, and how is purity optimized?
this compound is synthesized via transesterification, where optimization of reaction parameters (e.g., temperature, catalyst concentration, molar ratios) is critical. Response Surface Methodology (RSM) is widely used to maximize methyl ester content, as demonstrated in double-pipe static mixer reactors achieving >98% purity under controlled conditions . Purity validation typically employs gas chromatography (GC) or HPLC, with protocols emphasizing solvent selection, phase separation, and repeated washing steps to remove glycerol and unreacted substrates .
Q. What analytical techniques are recommended for characterizing this compound in biological systems?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For quantification in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides sensitivity down to picomolar levels, particularly when tracking anti-inflammatory metabolites like NLRP3 inflammasome inhibitors . Researchers should include internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure reproducibility .
Q. How does this compound interact with cellular pathways, and what are its primary biological targets?
The compound inhibits the NLRP3 inflammasome, reducing IL-1β and IL-18 production in macrophages. Its methyl ester group enhances membrane permeability, enabling efficient uptake in vascular endothelial cells, where it modulates arachidonic acid metabolism via CYP450 epoxygenases . Studies using siRNA knockdown models confirm its role in attenuating oxidative stress and promoting angiogenesis in ischemic tissues .
Advanced Research Questions
Q. What experimental design challenges arise when studying conformational effects on this compound’s bioactivity?
Molecular dynamics simulations reveal that hydrogen bonding between the ester group and peripheral amino residues stabilizes planar conformations, increasing exciton energy transfer (EET) coupling by 2.7-fold compared to torsionally restricted analogs (e.g., dimethylamino-substituted derivatives). Researchers must account for rotational freedom in the linker region, as Boltzmann-weighted averaging reduces coupling constants by ~30%, impacting in vitro activity assays .
Q. How should researchers address contradictory data on this compound’s CYP450-mediated metabolism?
Discrepancies in CYP isoform specificity (e.g., CYP2C vs. CYP2J subfamilies) may stem from species differences or assay conditions. A 2023 study recommends using human hepatocyte models with selective CYP inhibitors (e.g., 1-aminobenzotriazole) to isolate metabolic pathways. Parallel LC-MS profiling of epoxide hydrolase activity is critical to differentiate primary metabolites from degradation products .
Q. What computational strategies improve the predictive modeling of this compound’s pharmacokinetics?
Density Functional Theory (DFT) optimizations at the B3LYP/6-31G* level accurately predict ester hydrolysis rates and regioselectivity. For in vivo distribution, physiologically based pharmacokinetic (PBPK) models incorporating logP values (experimental: 3.2) and tissue-blood partition coefficients outperform traditional compartmental models .
Q. How can reproducibility issues in this compound studies be mitigated?
Strict adherence to storage protocols (-20°C in anhydrous DMSO) prevents ester hydrolysis. Researchers should validate stock solutions weekly via UV-Vis (λmax = 210 nm) and report freeze-thaw cycles. Collaborative trials using standardized NLRP3 inhibition assays (e.g., ATP-induced IL-1β release in THP-1 cells) improve cross-study comparability .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound experiments?
Nonlinear regression models (e.g., four-parameter logistic curves) are preferred over linear approximations for IC50 determination. Bootstrap resampling (n = 10,000 iterations) quantifies uncertainty in EC50 values, while ANOVA with Tukey post-hoc tests identifies significant differences between treatment groups in multi-arm studies .
Q. How do solvent systems affect the stability of this compound in long-term studies?
Accelerated stability testing shows <5% degradation after 6 months at -80°C in DMSO, versus 22% degradation in aqueous buffers (pH 7.4, 4°C). For in vivo administration, emulsion formulations with Cremophor EL enhance solubility while maintaining >90% bioactivity over 72 hours .
Q. What comparative frameworks validate this compound’s efficacy against other eicosanoid analogs?
Head-to-head trials with (±)14(15)-EET ethanolamide reveal distinct signaling profiles: while both compounds suppress NF-κB, this compound exhibits superior vasodilation in aortic ring assays (EC50 = 0.8 μM vs. 2.1 μM). Transcriptomic analysis (RNA-seq) further identifies unique downstream targets, including VEGFR2 and COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
